N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
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Overview
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a tetrahydropyran ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Formation of the Tetrahydropyran Ring: This can be synthesized via the acid-catalyzed cyclization of a diol.
Coupling Reactions: The final step involves coupling the pyrazole, oxadiazole, and tetrahydropyran rings with a benzenesulfonamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structural features.
Biological Studies: Investigation of its biological activity, including enzyme inhibition and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Heteroaryl substituted pyrrolo[2,3-b]pyridines
- Heteroaryl substituted pyrrolo[2,3-b]pyrimidines
Uniqueness
This compound is unique due to its combination of three distinct ring systems (pyrazole, oxadiazole, and tetrahydropyran) and its potential for diverse biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound characterized by a complex structure that combines an oxadiazole ring, a pyrazole moiety, and a sulfonamide group. This unique combination of functional groups potentially endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name for the compound is this compound. Its chemical formula is C17H19N3O3S. The structural representation highlights the presence of key functional groups that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential applications in various fields, particularly in agriculture as an insecticide and antifungal agent. The following sections detail specific findings regarding its biological efficacy.
Insecticidal Activity
A series of studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit notable insecticidal properties. For example:
- Bioassay Results : Compounds similar to this compound showed lethal activity against pests such as Mythimna separate, Helicoverpa armigera, and Spodoptera frugiperda at concentrations around 500 mg/L .
Compound | Target Insect | Lethal Activity (%) |
---|---|---|
14q | Mythimna separate | 70 |
14h | Helicoverpa armigera | Not specified |
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Inhibition Rates : In studies, certain oxadiazole derivatives exhibited inhibition rates against Pyricularia oryae reaching up to 77.8%. Other compounds demonstrated varying degrees of antifungal activity ranging from 55.6% to 66.7% against different fungal strains .
Compound | Target Fungus | Inhibition Rate (%) |
---|---|---|
14h | Pyricularia oryae | 77.8 |
14e | Alternaria solani | 50.5 |
The biological activities of compounds containing the oxadiazole and pyrazole frameworks are often attributed to their ability to interact with specific biological targets:
- Histone Deacetylase Inhibition : Some related compounds have been identified as inhibitors of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation and cellular processes .
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole and assessed their biological activities against various pests and fungi. The findings indicated promising insecticidal and fungicidal activities, suggesting potential for agricultural applications .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes or receptors, providing insights into their mechanisms of action and guiding further optimization efforts .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c23-27(24,15-4-2-14(3-5-15)22-9-1-8-18-22)19-12-16-20-17(21-26-16)13-6-10-25-11-7-13/h1-5,8-9,13,19H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDHZCJIIJXDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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